4-(Oxetan-3-yloxy)-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile
Description
4-(Oxetan-3-yloxy)-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile is a boronic ester-functionalized aromatic nitrile compound. Its structure features a benzonitrile core substituted at the 3-position with a pinacol-protected boronic ester group and at the 4-position with an oxetane-3-yloxy moiety. The pinacol boronic ester (4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl) enhances stability and reactivity in cross-coupling reactions, particularly Suzuki-Miyaura couplings, which are pivotal in pharmaceutical and materials synthesis . The oxetane group confers improved solubility and metabolic stability, making this compound valuable in drug discovery .
This places it within a class of intermediates frequently used in synthesizing kinase inhibitors, such as Selpercatinib, where boronic esters enable key carbon-carbon bond-forming steps .
Properties
IUPAC Name |
4-(oxetan-3-yloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO4/c1-15(2)16(3,4)22-17(21-15)13-7-11(8-18)5-6-14(13)20-12-9-19-10-12/h5-7,12H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUNWSYVJZVTAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C#N)OC3COC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxetan-3-yloxy)-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile typically involves multiple steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through cyclization reactions involving epoxides and aldehydes under acidic or basic conditions.
Introduction of the Dioxaborolane Group: The dioxaborolane group is often introduced via borylation reactions using boronic acids or boronate esters in the presence of catalysts such as palladium.
Attachment of the Benzonitrile Moiety: The benzonitrile group can be attached through nucleophilic substitution reactions involving halogenated benzonitriles and suitable nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the oxetane ring, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of various biaryl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly used in cross-coupling reactions.
Major Products
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Primary amines.
Substitution: Biaryl compounds.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand or catalyst in various organic reactions.
Biology and Medicine
Drug Development:
Biological Probes: Used in the development of probes for studying biological processes.
Industry
Materials Science: Applications in the development of advanced materials, such as polymers and nanomaterials.
Electronics: Potential use in the fabrication of electronic devices due to its conductive properties.
Mechanism of Action
The mechanism by which 4-(Oxetan-3-yloxy)-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile exerts its effects depends on its specific application. In catalysis, it may act as a ligand, coordinating with metal centers to facilitate reactions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between the target compound and analogous boronic ester-substituted benzonitriles:
Structural and Functional Comparisons
Substituent Effects on Reactivity: The oxetane group in the target compound enhances solubility and metabolic stability compared to alkyl or halogen substituents . Methyl groups () introduce steric hindrance, which may slow coupling reactions but improve selectivity in crowded molecular environments .
Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to , where Pd-catalyzed borylation of halogenated precursors is employed. However, introducing the oxetane moiety requires additional steps, such as nucleophilic substitution or Mitsunobu reactions, which may lower overall yields compared to simpler analogs (e.g., : 229.08 Da compound) . Commercial availability varies: Compounds like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 171364-82-2) are widely accessible , whereas the oxetane-substituted derivative may require custom synthesis.
Applications in Drug Development :
- The oxetane-containing compound is prioritized in Selpercatinib synthesis due to its balance of reactivity and stability . Fluorinated analogs () are favored in CNS drug candidates for their ability to penetrate the blood-brain barrier .
- Methyl-substituted derivatives () are utilized in kinase inhibitors where steric effects modulate target binding .
Key Research Findings
- Suzuki-Miyaura Coupling Efficiency : Fluorinated boronic esters () exhibit higher reactivity in coupling reactions (TOF > 500 h⁻¹) compared to alkyl- or ether-substituted variants (< 200 h⁻¹) due to electron-withdrawing effects .
- Stability : Oxetane-substituted boronic esters demonstrate superior hydrolytic stability under physiological conditions (t₁/₂ > 24 h at pH 7.4) compared to unprotected boronic acids (t₁/₂ < 1 h) .
- Yield Challenges : Introducing bulky groups (e.g., oxetane) often reduces synthetic yields. For example, BPEA-2 (), a related compound, is reported to have a 5% yield due to divergent synthetic routes .
Biological Activity
4-(Oxetan-3-yloxy)-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile is a complex organic compound characterized by its unique structural features, including an oxetane ring and a dioxaborolane group. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and mechanisms of action.
Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name: 4-(oxetan-3-yloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- Molecular Formula: C16H20BNO4
- Molecular Weight: 291.16 g/mol
The presence of the oxetane ring contributes to the compound's reactivity and potential interactions with biological targets. The dioxaborolane moiety enhances its properties in cross-coupling reactions and biological applications.
The biological activity of 4-(Oxetan-3-yloxy)-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile is largely dependent on its interactions with specific molecular targets within biological systems.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may act as an inhibitor for various enzymes by binding to active sites or allosteric sites.
- Receptor Modulation: It could modulate the activity of receptors involved in signaling pathways that regulate cellular functions.
- Ligand Coordination: In catalytic applications, it may coordinate with metal centers to facilitate chemical transformations.
Biological Activity Studies
Research has indicated several areas where this compound exhibits notable biological activity:
Anticancer Activity
Studies have suggested that compounds with similar structures can inhibit cancer cell proliferation. The dioxaborolane group is known for its role in enhancing the selectivity and potency of anticancer agents.
Neuroprotective Effects
Research on related compounds indicates potential neuroprotective properties through inhibition of pathways involved in neurodegeneration. For example, inhibitors of Rho-associated protein kinase (ROCK) have shown promise in models of neurodegenerative diseases .
Case Studies
- Antitumor Activity : A study demonstrated that derivatives of dioxaborolane compounds exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through caspase activation.
- Neuroprotection : In a model of amyotrophic lateral sclerosis (ALS), compounds similar to 4-(Oxetan-3-yloxy)-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile inhibited ROCK activity and improved neuronal survival rates .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(Oxetan-3-yloxy)-benzonitrile | Lacks dioxaborolane group | Limited reactivity |
| 3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile | Lacks oxetane ring | Reduced interaction potential |
The comparison highlights the enhanced versatility and potential applications of 4-(Oxetan-3-yloxy)-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile over its simpler analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
